molecular formula C18H19NO3 B352985 5-Methyl-3-[3-(2-methylphenoxy)propyl]-1,3-benzoxazol-2-one CAS No. 638142-20-8

5-Methyl-3-[3-(2-methylphenoxy)propyl]-1,3-benzoxazol-2-one

Cat. No.: B352985
CAS No.: 638142-20-8
M. Wt: 297.3g/mol
InChI Key: DTBKMWVLOSLSNO-UHFFFAOYSA-N
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Description

5-Methyl-3-[3-(2-methylphenoxy)propyl]-1,3-benzoxazol-2-one is a complex organic compound that belongs to the benzooxazole family This compound is characterized by its unique structure, which includes a benzooxazole ring substituted with a methyl group and a 3-o-tolyloxy-propyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methyl-3-[3-(2-methylphenoxy)propyl]-1,3-benzoxazol-2-one typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 5-methyl-2-aminobenzoic acid with 3-o-tolyloxy-propyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired benzooxazole ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures are essential to achieve the desired product specifications.

Chemical Reactions Analysis

Types of Reactions

5-Methyl-3-[3-(2-methylphenoxy)propyl]-1,3-benzoxazol-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the 3-o-tolyloxy-propyl group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzooxazole oxides, while reduction can produce benzooxazole alcohols or amines.

Scientific Research Applications

5-Methyl-3-[3-(2-methylphenoxy)propyl]-1,3-benzoxazol-2-one has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 5-Methyl-3-[3-(2-methylphenoxy)propyl]-1,3-benzoxazol-2-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    5-Methyl-2-aminobenzoic acid: A precursor in the synthesis of 5-Methyl-3-[3-(2-methylphenoxy)propyl]-1,3-benzoxazol-2-one.

    3-o-Tolyloxy-propyl bromide: Another precursor used in the synthesis.

    Benzooxazole derivatives: Compounds with similar benzooxazole ring structures but different substituents.

Uniqueness

This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

5-methyl-3-[3-(2-methylphenoxy)propyl]-1,3-benzoxazol-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19NO3/c1-13-8-9-17-15(12-13)19(18(20)22-17)10-5-11-21-16-7-4-3-6-14(16)2/h3-4,6-9,12H,5,10-11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTBKMWVLOSLSNO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)OC(=O)N2CCCOC3=CC=CC=C3C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101322767
Record name 5-methyl-3-[3-(2-methylphenoxy)propyl]-1,3-benzoxazol-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101322767
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

297.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

0.9 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24796335
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

638142-20-8
Record name 5-methyl-3-[3-(2-methylphenoxy)propyl]-1,3-benzoxazol-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101322767
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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